
N,N-Dimethyl-2-(triethoxysilyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Dimethyl-2-(triethoxysilyl)aniline is an organic compound that belongs to the class of anilines It features a dimethylamino group attached to a phenyl ring, which is further substituted with a triethoxysilyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-(triethoxysilyl)aniline typically involves the reaction of N,N-dimethylaniline with a triethoxysilane derivative. One common method is the hydrosilylation reaction, where the aniline derivative reacts with triethoxysilane in the presence of a catalyst, such as platinum or rhodium complexes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .
化学反应分析
Types of Reactions
N,N-Dimethyl-2-(triethoxysilyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The triethoxysilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel complexes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction results in the formation of primary or secondary amines .
科学研究应用
N,N-Dimethyl-2-(triethoxysilyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: The compound is explored for its potential use in bioconjugation and as a labeling agent.
Medicine: Research is ongoing to investigate its potential as a drug delivery agent due to its ability to form stable siloxane bonds.
Industry: It is used in the production of specialty coatings, adhesives, and sealants
作用机制
The mechanism of action of N,N-Dimethyl-2-(triethoxysilyl)aniline involves its ability to form stable bonds with various substrates. The triethoxysilyl group can undergo hydrolysis to form silanols, which can further condense to form siloxane bonds. This property is exploited in applications such as surface modification and cross-linking in polymers .
相似化合物的比较
Similar Compounds
N,N-Dimethylaniline: Lacks the triethoxysilyl group and is primarily used in dye synthesis.
N,N-Dimethyl-4-(trimethylsilyl)ethynylaniline: Contains a trimethylsilyl group instead of triethoxysilyl, used in different synthetic applications
Uniqueness
N,N-Dimethyl-2-(triethoxysilyl)aniline is unique due to the presence of the triethoxysilyl group, which imparts distinct chemical properties such as enhanced reactivity towards hydrolysis and condensation reactions. This makes it particularly valuable in applications requiring strong and stable siloxane bonds .
属性
CAS 编号 |
95823-50-0 |
|---|---|
分子式 |
C14H25NO3Si |
分子量 |
283.44 g/mol |
IUPAC 名称 |
N,N-dimethyl-2-triethoxysilylaniline |
InChI |
InChI=1S/C14H25NO3Si/c1-6-16-19(17-7-2,18-8-3)14-12-10-9-11-13(14)15(4)5/h9-12H,6-8H2,1-5H3 |
InChI 键 |
SUURRFOAMMFNNN-UHFFFAOYSA-N |
规范 SMILES |
CCO[Si](C1=CC=CC=C1N(C)C)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


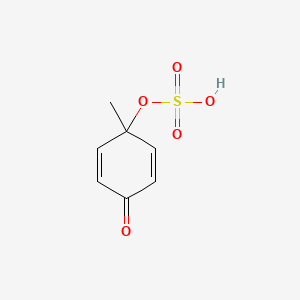
![5-[(E)-(2-Cyanopropan-2-yl)diazenyl]pentanenitrile](/img/structure/B14353426.png)
![4-(2-Methoxyphenyl)-2-methyl-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14353428.png)
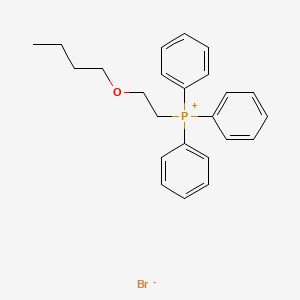
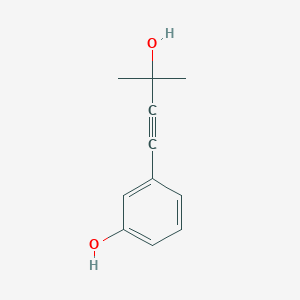
![2,5-Diisocyanato-1,2-dimethyl-9-thiabicyclo[4.2.1]nonane](/img/structure/B14353450.png)
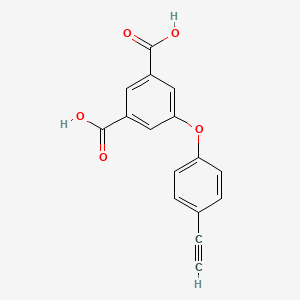
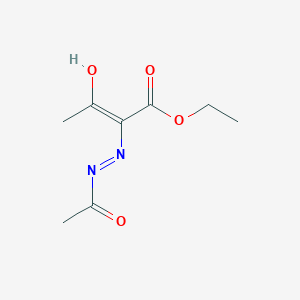
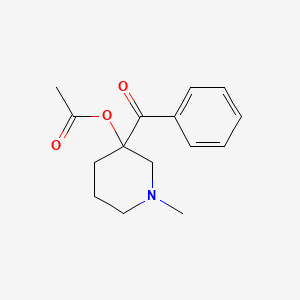

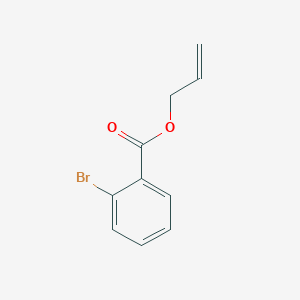
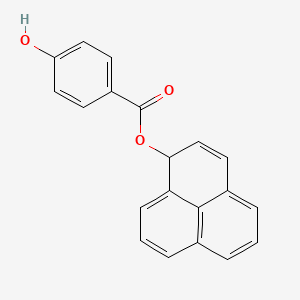
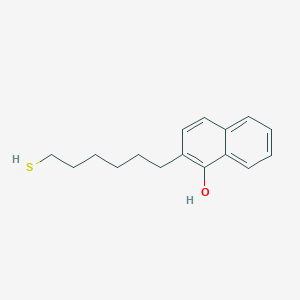
![Benzoic acid;[2-(2-phenylsulfanylethyl)phenyl]methanol](/img/structure/B14353515.png)
